
5-Oxotetrahydro-2H-pyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is notable for its structural motif, which is present in many natural products and synthetic intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxotetrahydro-2H-pyran-2-carboxylic acid can be achieved through various methods. One common approach involves the oxidation of 2H-pyran-5-carboxylic acid . The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the cyclization of 4-hydroxy-2-pentenoic acid, which can be catalyzed by acids or bases .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, cyclization, and purification through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxotetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various pyran derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
5-Oxotetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Oxotetrahydro-2H-pyran-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems . It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Oxotetrahydro-2H-pyran-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity . Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
5-oxooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-4-1-2-5(6(8)9)10-3-4/h5H,1-3H2,(H,8,9) |
InChI-Schlüssel |
SLBFCQVBRARRMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)COC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


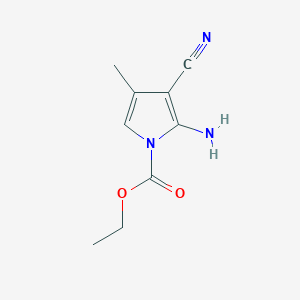
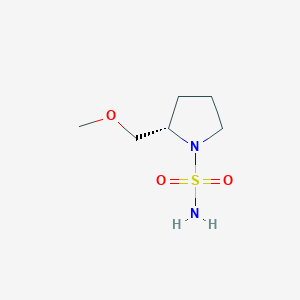
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
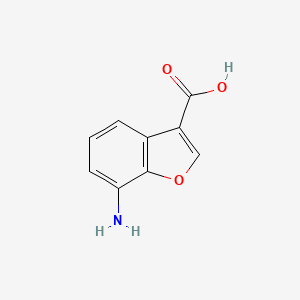
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)
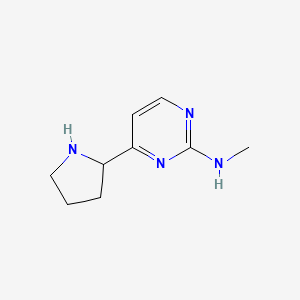


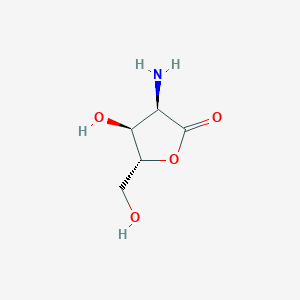
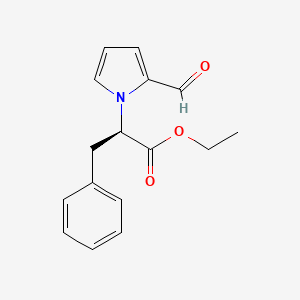
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)
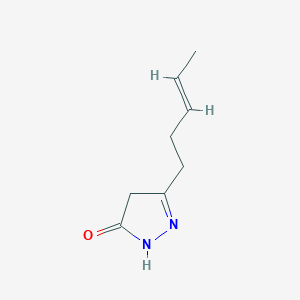
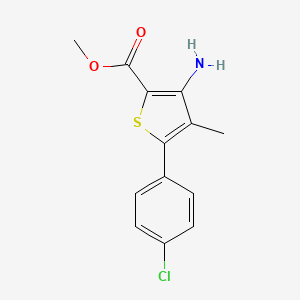
![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
